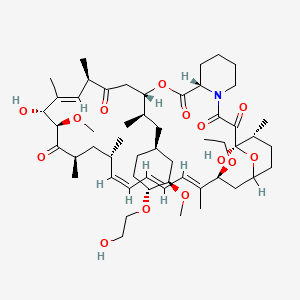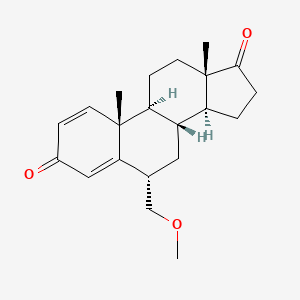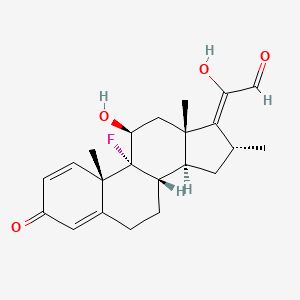
Dexamethasone-17(20)-enol-21-aldehyde
Overview
Description
Dexamethasone is a fluorinated steroid that is 9-fluoropregna-1,4-diene substituted by hydroxy groups at positions 11, 17 and 21, a methyl group at position 16 and oxo groups at positions 3 and 20 . It is a synthetic member of the class of glucocorticoids .
Synthesis Analysis
Dexamethasone can degrade into 13 major degradation products in phosphate buffered saline (PBS) as a function of time, temperature (25, 37, and 45°C), and light exposure . A putative scheme for dexamethasone degradation pathways in PBS has been proposed .Molecular Structure Analysis
Dexamethasone is a synthetic pregnane corticosteroid and derivative of cortisol (hydrocortisone) and is also known as 1-dehydro-9α-fluoro-16α-methylhydrocortisone or as 9α-fluoro-11β,17α,21-trihydroxy-16α-methylpregna-1,4-diene-3,20-dione . The molecular and crystal structure of dexamethasone has been determined by X-ray crystallography .Chemical Reactions Analysis
Dexamethasone is known to be unstable in aqueous media and to form multiple oxidative degradation products . Dexamethasone containing poly (D,L-lactide-co-glycolide) (PLGA) sustained release implants are used to treat inflammatory conditions associated with various diseases of the back of the eye, including retinal vein occlusion, posterior segment uveitis, and diabetic macular edema .Physical and Chemical Properties Analysis
Dexamethasone is a synthetic GC, a fluorinated homologue of hydrocortisone, and is included in the World Health Organization model list of essential medicines . DEX mimics the GC hormone that is secreted by the adrenal cortex mainly to regulate carbohydrate and protein .Scientific Research Applications
Enol Aldehyde Formation in Corticosteroids
A comparative study by Chen et al. (2009) explored the formation of enol aldehydes, including dexamethasone-17(20)-enol-21-aldehyde, from various corticosteroids. This process involves the Mattox rearrangement, which is acid-catalyzed beta-elimination of water from the corticosteroid's side chain. The study found that enol aldehydes form under both acidic and alkaline conditions, with varying E- and Z-isomer ratios. This research provides insight into the degradation and metabolic intermediates of corticosteroids like dexamethasone (Chen et al., 2009).
Autooxidation of Corticosteroids
Another study by Li et al. (2009) investigated the autooxidation of corticosteroids, including dexamethasone, under strong alkaline conditions. The study proposed a novel mechanism for autooxidation, highlighting the oxidation of the enolate formed from the carbanion at the 21-position. This research adds to the understanding of oxidative degradation patterns in corticosteroids (Li et al., 2009).
Prenatal Treatment and Congenital Adrenal Hyperplasia
Coleman and Honour (2004) discussed the use of dexamethasone for prenatal treatment of congenital adrenal hyperplasia (CAH). The study focuses on the reduction of virilization in female fetuses and the management of this deficiency using dexamethasone, highlighting its pharmacological suppression of the fetal adrenal gland (Coleman & Honour, 2004).
Dexamethasone in Allergic Airway Inflammation
Guan et al. (2019) examined how dexamethasone alleviates allergic airway inflammation in mice. The study revealed that dexamethasone significantly inhibited inflammatory cells and mucus secretion in the airways, contributing to understanding its therapeutic use in asthma and other inflammatory airway diseases (Guan et al., 2019).
Recovery of Insulin Sensitivity in Horses
Brennan and Urschel (2014) researched the recovery of insulin sensitivity in horses post dexamethasone therapy. Their study indicates that while blood glucose concentrations return to normal quickly post-treatment, the pancreatic insulin-secreting response has a delayed recovery, offering insights into the metabolic effects of dexamethasone in veterinary medicine (Brennan & Urschel, 2014).
Dexamethasone in Liquid Crystalline Systems
Oyafuso et al. (2020) developed a method for quantifying dexamethasone acetate in CETETH 20-based liquid crystalline systems. This research contributes to the field of pharmaceutical technology, particularly in enhancing the efficacy of anti-inflammatory treatments (Oyafuso et al., 2020).
Inner Ear Disease Treatment
Plontke et al. (2008) hypothesized that local application of dexamethasone-21-dihydrogen-phosphate to the round window membrane produces significant concentration gradients in the inner ear, relevant to treatments of inner ear diseases. Their study confirmed the presence of these gradients, crucial for understanding the variable outcomes in clinical treatments (Plontke et al., 2008).
Biotransformation of Dexamethasone
Putkaradze et al. (2017) investigated the biotransformation of dexamethasone by the steroid hydroxylase CYP106A2, identifying new potential drug candidates. This research is significant for drug-design and development, particularly in the context of anti-inflammatory and immunosuppressive treatments (Putkaradze et al., 2017).
Erythrocytes-Mediated Delivery in IBD Patients
Annese et al. (2005) conducted a study on the efficacy and safety of dexamethasone-encapsulated erythrocytes in steroid-dependent IBD patients. This innovative approach offers a new method for dexamethasone delivery, potentially reducing the risk of systemic side effects (Annese et al., 2005).
Drug Impurity Structure Elucidation
Li et al. (2008) demonstrated the use of LC-MS(n) in conjunction with stress studies for the rapid identification of drug impurities in betamethasone 17-valerate drug substance. This methodology aids in the quality control and safety assurance of pharmaceutical products, including those containing dexamethasone (Li et al., 2008).
Effects on Brain Oedema and Inflammatory Responses
Xu et al. (2014) compared the effects of dexamethasone and progesterone on surgical brain injury. The study provides evidence that progesterone may be as effective as dexamethasone in reducing brain oedema and inflammation, offering alternatives for neurosurgical procedures (Xu et al., 2014).
Mechanism of Action
Target of Action
Dexamethasone-17(20)-enol-21-aldehyde, similar to Dexamethasone, is a synthetic pregnane corticosteroid and derivative of cortisol . It primarily targets glucocorticoid receptors, which play a crucial role in the regulation of the immune response and inflammation .
Mode of Action
Upon binding to its target, this compound triggers changes in gene expression. This results in a decrease in the production of inflammatory mediators and suppression of the immune response .
Biochemical Pathways
The compound affects multiple biochemical pathways involved in immune response and inflammation. By binding to glucocorticoid receptors, it influences the NF-kB pathway, which plays a key role in regulating the immune response to infection .
Pharmacokinetics
It is primarily metabolized in the liver and has a biological half-life of 36 to 54 hours .
Result of Action
The molecular and cellular effects of this compound’s action include reduced inflammation and immune response. This makes it potentially useful in the treatment of a variety of conditions, including inflammatory respiratory, allergic, autoimmune conditions .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the presence of other medications, the patient’s health status, and specific genetic factors that can affect drug metabolism .
Safety and Hazards
Future Directions
Dexamethasone-17(20)-enol-21-aldehyde is a certified reference material for highly accurate and reliable data analysis . It is expected that analysis of dexamethasone ophthalmic solutions with our method would be an excellent way of determining long-term stability . Our method could easily be adapted and extended to other corticosteroids .
Biochemical Analysis
Biochemical Properties
Dexamethasone-17(20)-enol-21-aldehyde interacts with various enzymes, proteins, and other biomolecules. It is known to be an enzyme inhibitor, particularly of the CYP3A enzyme . The nature of these interactions is often inhibitory, affecting the function and activity of these biomolecules .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to induce the activity of CYP3A when persistently administered, resulting in auto-induction and time-dependent pharmacokinetics .
Molecular Mechanism
The mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, primarily by binding to the glucocorticoid receptor, leading to changes in gene transcription .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Information on the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . High doses may lead to toxic or adverse effects, while lower doses may have threshold effects .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as CYP3A and can affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. Specific information about any transporters or binding proteins it interacts with, as well as effects on its localization or accumulation, is currently limited .
Properties
IUPAC Name |
(2Z)-2-[(8S,9R,10S,11S,13S,14S,16R)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-ylidene]-2-hydroxyacetaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27FO4/c1-12-8-16-15-5-4-13-9-14(25)6-7-21(13,3)22(15,23)18(27)10-20(16,2)19(12)17(26)11-24/h6-7,9,11-12,15-16,18,26-27H,4-5,8,10H2,1-3H3/b19-17-/t12-,15+,16+,18+,20+,21+,22+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYYMPHSFTLTHRI-KNUORSFASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1=C(C=O)O)C)O)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]\1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2(/C1=C(/C=O)\O)C)O)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27FO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80747582 | |
| Record name | (11beta,16alpha,17Z)-9-Fluoro-11,20-dihydroxy-16-methyl-3-oxopregna-1,4,17-trien-21-al | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80747582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6762-51-2 | |
| Record name | (11beta,16alpha,17Z)-9-Fluoro-11,20-dihydroxy-16-methyl-3-oxopregna-1,4,17-trien-21-al | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80747582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


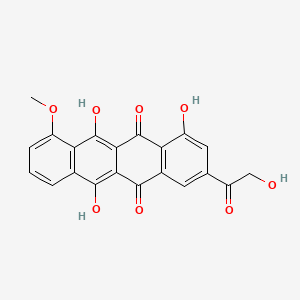
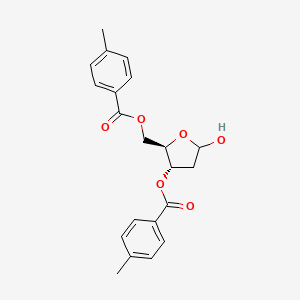



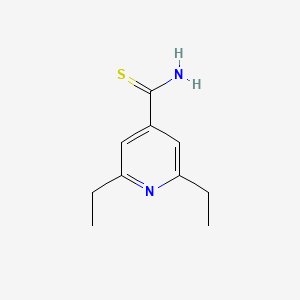
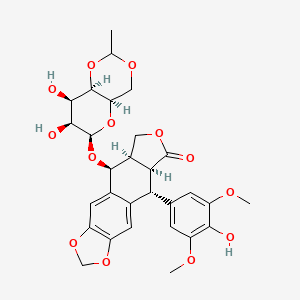
![(2S)-1-[2-[(2R,3R,6S)-6-[(2S,3E,5E,7E,9S,11R)-2,13-dimethoxy-3,9,11-trimethyl-12-oxotrideca-3,5,7-trienyl]-2-hydroxy-3-methyloxan-2-yl]-2-oxoacetyl]piperidine-2-carboxylic acid](/img/structure/B601102.png)
